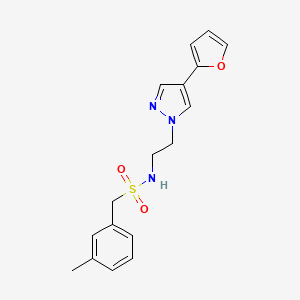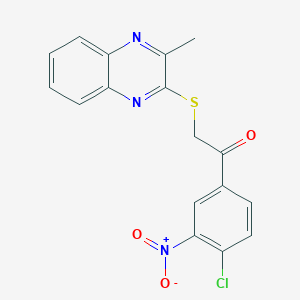
1-(4-Chloro-3-nitrophenyl)-2-(3-methylquinoxalin-2-yl)sulfanylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-3-nitrophenyl)-2-(3-methylquinoxalin-2-yl)sulfanylethanone is a chemical compound that has been gaining interest in scientific research due to its potential applications in various fields.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 1-(4-Chloro-3-nitrophenyl)-2-(3-methylquinoxalin-2-yl)sulfanylethanone involves the reaction of 4-chloro-3-nitrobenzaldehyde with 3-methylquinoxaline-2-thiol in the presence of a base to form the corresponding chalcone intermediate. This intermediate is then subjected to a Michael addition reaction with ethyl acetoacetate in the presence of a base to form the final product.
Starting Materials
4-chloro-3-nitrobenzaldehyde, 3-methylquinoxaline-2-thiol, base, ethyl acetoacetate
Reaction
Step 1: 4-chloro-3-nitrobenzaldehyde and 3-methylquinoxaline-2-thiol are mixed in the presence of a base, such as sodium hydroxide, and heated to form the corresponding chalcone intermediate., Step 2: The chalcone intermediate is then reacted with ethyl acetoacetate in the presence of a base, such as potassium carbonate, to form the final product, 1-(4-Chloro-3-nitrophenyl)-2-(3-methylquinoxalin-2-yl)sulfanylethanone., Step 3: The product is then purified using standard techniques, such as column chromatography, to obtain the final pure compound.
Mecanismo De Acción
The mechanism of action of 1-(4-Chloro-3-nitrophenyl)-2-(3-methylquinoxalin-2-yl)sulfanylethanone is not fully understood. However, it has been proposed that the compound induces apoptosis in cancer cells by activating the caspase pathway. It has also been suggested that the compound may inhibit bacterial and fungal growth by disrupting cell membrane integrity.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1-(4-Chloro-3-nitrophenyl)-2-(3-methylquinoxalin-2-yl)sulfanylethanone has a low toxicity profile and does not cause significant biochemical or physiological effects in vitro. However, further studies are needed to determine its safety and efficacy in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-Chloro-3-nitrophenyl)-2-(3-methylquinoxalin-2-yl)sulfanylethanone in lab experiments is its fluorescent properties, which make it a useful tool for detecting thiols in biological samples. However, one limitation is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(4-Chloro-3-nitrophenyl)-2-(3-methylquinoxalin-2-yl)sulfanylethanone. One area of interest is its potential as an anti-tumor agent, and further studies are needed to determine its efficacy in vivo. Additionally, its antibacterial and antifungal properties warrant further investigation for potential therapeutic applications. Finally, the development of more soluble derivatives of the compound may expand its use in various experiments.
Aplicaciones Científicas De Investigación
The scientific research application of 1-(4-Chloro-3-nitrophenyl)-2-(3-methylquinoxalin-2-yl)sulfanylethanone is diverse. It has been used as a fluorescent probe for the detection of thiols in biological samples. Additionally, it has been studied for its potential as an anti-tumor agent due to its ability to induce apoptosis in cancer cells. It has also been investigated for its antibacterial and antifungal properties.
Propiedades
IUPAC Name |
1-(4-chloro-3-nitrophenyl)-2-(3-methylquinoxalin-2-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O3S/c1-10-17(20-14-5-3-2-4-13(14)19-10)25-9-16(22)11-6-7-12(18)15(8-11)21(23)24/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANLSQHFRNODOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1SCC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3-nitrophenyl)-2-((3-methylquinoxalin-2-yl)thio)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

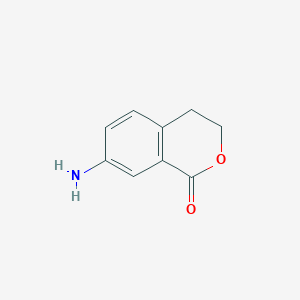
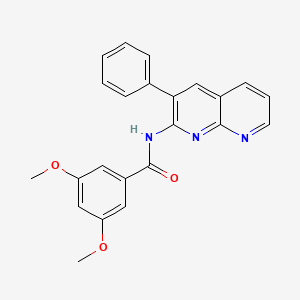
![(E)-(1-{4-[(4Z)-2-(4-tert-butylphenyl)-4-(methoxyimino)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-1-yl]phenyl}ethylidene)(methoxy)amine](/img/structure/B2513693.png)
![4,7-Dimethyl-2-(3-oxobutan-2-yl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2513695.png)
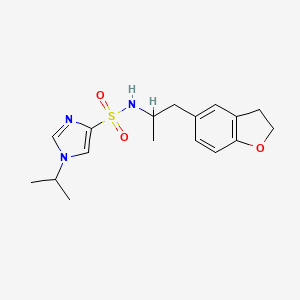
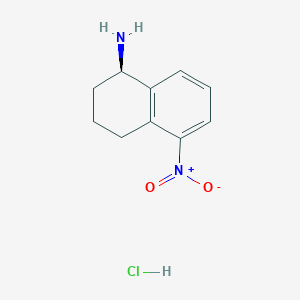
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 4-(furan-2-carbonylamino)benzoate](/img/structure/B2513698.png)
![Methyl 4-[(3,4-difluorophenyl)amino]-6-methylquinoline-2-carboxylate](/img/structure/B2513699.png)
![N-[(1,2-dimethylindol-5-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2513701.png)
![2-benzamido-N-(thiophen-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2513702.png)
![4-[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-diethylbenzenesulfonamide](/img/structure/B2513703.png)
![2-[4-(Trifluoromethyl)piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2513704.png)
![5-oxo-N-(2-(trifluoromethyl)phenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2513705.png)
